Chlomizole

Overview

Description

Chlomizole (also known as chloromethyl isothiazolinone or CMIT) is a chemical compound used in a variety of industrial and consumer products. It is a preservative and biocide that is used to prevent the growth of bacteria, fungi, and other microorganisms. This compound has a wide range of applications, from industrial water treatment to cosmetics and personal care products.

Scientific Research Applications

Metallomics and Biometal Science

Metallomics, a field that integrates research related to biometals, is closely linked with the study of metalloproteins, metalloenzymes, and other metal-containing biomolecules, termed as "metallomes." These elements are essential for the synthesis and metabolic functions of genes and proteins. Metallomics provides a framework for understanding how substances like Chlomizole, which may interact with metal ions or metalloenzymes, play a role in biological systems. The identification and biological function elucidation of metallomes are central to this field, emphasizing the importance of chemical speciation for identifying bioactive metallomes (Haraguchi, 2004).

Cardiovascular Research and Drug Discovery

The zebrafish heart, a model for vertebrate cardiovascular research, offers insights into cardiotoxicity assays and drug discovery, including the use of phenotype-based chemical screening. This area of research is relevant for understanding the effects of compounds like this compound on heart functions. Techniques for non-invasive voltage mapping in the beating heart using genetically encoded probes can be applied to study the impact of various compounds on heart functionality (Tsutsui et al., 2010).

Volatilomics and Plant Analysis

Volatilomics, the analysis of volatiles from biological samples, particularly in plants, can provide insights into the interaction of substances like this compound with plant biology. Developments in mass spectrometry techniques enable real-time monitoring of volatile flux from plants, offering unique insights into dynamic metabolic processes, which can be relevant for understanding the effects of this compound on plant metabolism (Majchrzak et al., 2020).

Bioimaging Mass Spectrometry

Bioimaging using laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) provides the ability to quantify trace elements within tissue sections, which can be crucial for understanding the distribution and impact of substances like this compound in various biological tissues. This technique is particularly significant in brain and cancer research, drug development, and environmental science (Becker et al., 2014).

Gamification in Scientific Research

The use of gamification tools like Kahoot and Quizizz in scientific research methods courses could be relevant for engaging and educating researchers about new substances, including this compound. Such tools can enhance understanding and engagement with scientific research methods (Göksün & Gürsoy, 2019).

Packaging Films in Food Preservation

The development of packaging films for food preservation, incorporating elements that interact with biological materials, could be an area of application for this compound. Understanding its interaction with components like chitosan and gelatin could lead to innovative food preservation methods (Mohebi & Shahbazi, 2017).

Chromotherapy and Scientific Evolution

The study of chromotherapy, a treatment method using colors of electromagnetic radiation, offers insights into the scientific evolution of therapeutic methods. Research in this area could explore the potential therapeutic applications of this compound, considering its interaction with biological systems (Azeemi & Raza, 2005).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Chlomizole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which are involved in the metabolism of various substrates . This compound’s interaction with these enzymes leads to the inhibition of their activity, thereby affecting the metabolic pathways they regulate. Additionally, this compound binds to histamine H1 receptors, acting as an antagonist and influencing histamine-mediated responses .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce oxidative stress and improve mitochondrial function in neuronal cells, which can be beneficial in conditions like Parkinson’s disease . Additionally, this compound’s interaction with serotonin receptors affects neurotransmission and can influence cellular responses in the nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the histamine H1 receptor, blocking histamine from exerting its effects, which leads to a reduction in allergic responses . Furthermore, this compound inhibits the interaction between the hepatitis C virus protein NS4B and HCV RNA, demonstrating its potential antiviral properties . These interactions highlight this compound’s ability to modulate various molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. In vitro studies have demonstrated that this compound’s inhibitory effects on enzyme activity can persist for several hours, while in vivo studies indicate that its effects may last for days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and alterations in metabolic processes . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases . These enzymes facilitate the metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound also involve conjugation reactions, where the compound is linked to other molecules to enhance its solubility and facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound in different cellular compartments. For example, this compound’s binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that this compound can localize to the endoplasmic reticulum and mitochondria, where it exerts its effects on enzyme activity and cellular metabolism . The precise localization of this compound within cells is crucial for understanding its mechanism of action and therapeutic potential.

Properties

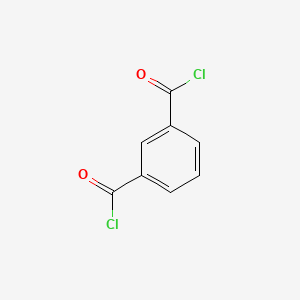

IUPAC Name |

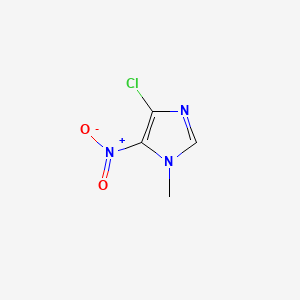

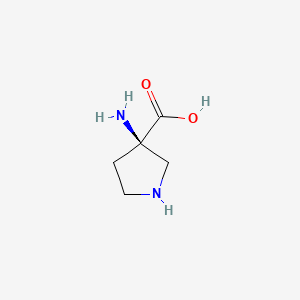

4-chloro-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQOKNIMGIDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197647 | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-31-8 | |

| Record name | Chlomizol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlomizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlomizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlomizole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274PA9UH62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Chlomizole based on available research?

A1: Current research primarily focuses on this compound's activity against Trichomonas vaginalis and Giardia lamblia, the parasites responsible for trichomoniasis and giardiasis, respectively. Studies have explored its efficacy in both experimental models and clinical settings. [, , ]

Q2: Are there any analytical methods available to quantify this compound?

A2: Yes, spectrophotometry has been investigated as a method for determining this compound concentrations. [] This technique relies on the compound's ability to absorb light at specific wavelengths, allowing for quantitative analysis. Further research may explore additional analytical techniques for enhanced sensitivity and specificity.

Q3: Can you elaborate on the specific research conducted on this compound for trichomoniasis treatment?

A3: Two studies investigated the use of this compound against Trichomonas vaginalis:

- Experimental Trichomoniasis: One study explored the efficacy of this compound in an experimental trichomoniasis model. [, ] This likely involved infecting laboratory animals with the parasite and then administering this compound to evaluate its ability to clear the infection.

- Clinical Trial in Males: Another study investigated the use of this compound for treating urogenital trichomoniasis in male patients. [, ] This suggests this compound was administered to infected individuals, and its effectiveness in alleviating symptoms and clearing the parasite was assessed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

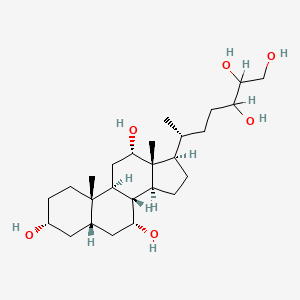

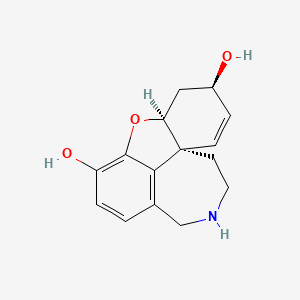

![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)